![molecular formula C9H14 B11944233 Bicyclo[6.1.0]non-4-ene](/img/structure/B11944233.png)
Bicyclo[6.1.0]non-4-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[6.1.0]non-4-eno es un compuesto bicíclico caracterizado por su estructura única, que incluye un anillo de ciclopropano fusionado a un anillo más grande. Este compuesto es de gran interés en el campo de la química orgánica debido a su sistema de anillo tensionado, que confiere reactividad y propiedades únicas. Se utiliza a menudo como andamiaje en biología química y ciencia de materiales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Bicyclo[6.1.0]non-4-eno se puede sintetizar mediante varios métodos. Un enfoque común implica la ciclación de precursores apropiados en condiciones controladas. Por ejemplo, la síntesis podría implicar el uso de un derivado de ciclopropano y un sistema de anillo más grande que experimenta ciclación para formar la estructura bicíclica. Las condiciones de reacción suelen incluir el uso de un disolvente como el diclorometano y un catalizador para facilitar el proceso de ciclación .
Métodos de producción industrial
La producción industrial de bicyclo[6.1.0]non-4-eno a menudo implica rutas sintéticas similares, pero a mayor escala. El proceso está optimizado para el rendimiento y la pureza, con un control cuidadoso de las condiciones de reacción para garantizar la consistencia. El uso de sistemas automatizados para la adición de reactivos y el control de la temperatura y la presión es común en entornos industriales .
Análisis De Reacciones Químicas
Tipos de reacciones
Bicyclo[6.1.0]non-4-eno experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar para formar varios derivados oxidados, como el bicyclo[6.1.0]non-4-yn-9-ilmetanol.
Reducción: Las reacciones de reducción pueden convertir el bicyclo[6.1.0]non-4-eno en derivados menos tensionados.
Sustitución: El compuesto puede experimentar reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el reactivo de Jones y otros oxidantes basados en cromo.
Reducción: A menudo se utilizan agentes reductores como el hidruro de litio y aluminio (LiAlH4).
Sustitución: Se pueden utilizar varios nucleófilos para las reacciones de sustitución, dependiendo del producto deseado.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir alcoholes o ácidos carboxílicos, mientras que la reducción puede producir hidrocarburos menos tensionados .
Aplicaciones Científicas De Investigación
Bicyclo[6.1.0]non-4-eno tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como andamiaje para la síntesis de moléculas complejas y como reactivo en varias reacciones orgánicas.
Medicina: Los derivados de bicyclo[6.1.0]non-4-eno se exploran por su potencial en sistemas de administración de fármacos y como componentes de agentes terapéuticos.
Industria: Se utiliza en la producción de sondas moleculares estables y otros materiales con propiedades especializadas.
Mecanismo De Acción
El mecanismo por el cual bicyclo[6.1.0]non-4-eno ejerce sus efectos se debe principalmente a su sistema de anillo tensionado, que lo hace altamente reactivo. En química bioortogonal, el compuesto reacciona con las azidas para formar productos de triazol estables a través de SPAAC. Esta reacción es altamente selectiva y se produce en condiciones suaves, lo que la hace adecuada para su uso en sistemas biológicos .
Comparación Con Compuestos Similares
Compuestos similares
Ciclooctino: Otro alquino tensionado utilizado en química bioortogonal.
DIBAC (Dibenzoazaciclooctino): Una alternativa más reactiva pero menos estable al bicyclo[6.1.0]non-4-eno.
Singularidad
Bicyclo[6.1.0]non-4-eno es único debido a su equilibrio de estabilidad y reactividad. A diferencia de otros alquinos tensionados, es lo suficientemente estable como para ser utilizado en entornos acuosos sin necesidad de un catalizador, pero lo suficientemente reactivo como para participar en reacciones bioortogonales de manera eficiente .
Propiedades
Fórmula molecular |
C9H14 |
|---|---|
Peso molecular |
122.21 g/mol |
Nombre IUPAC |
(4Z)-bicyclo[6.1.0]non-4-ene |
InChI |
InChI=1S/C9H14/c1-2-4-6-9-7-8(9)5-3-1/h1-2,8-9H,3-7H2/b2-1- |
Clave InChI |
YWIJRSGCJZLJNV-UPHRSURJSA-N |
SMILES isomérico |
C/1CC2CC2CC/C=C1 |
SMILES canónico |
C1CC2CC2CCC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


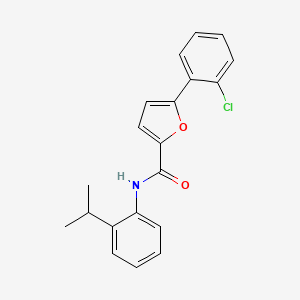
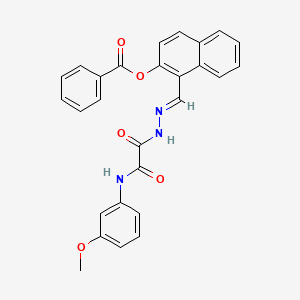
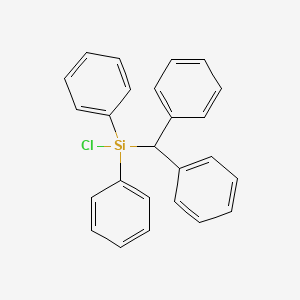

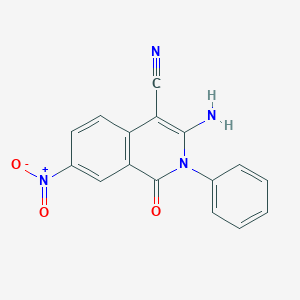
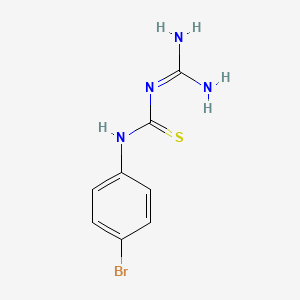
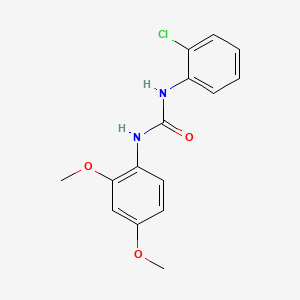
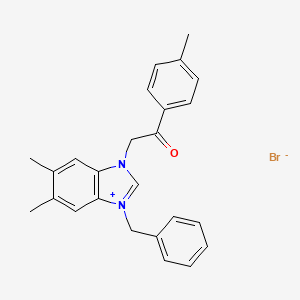


![disodium;[3-[[(2R)-2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [(2R)-2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propyl] phosphate](/img/structure/B11944205.png)



